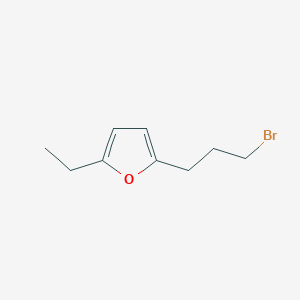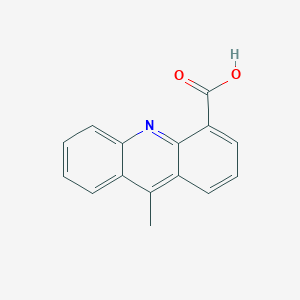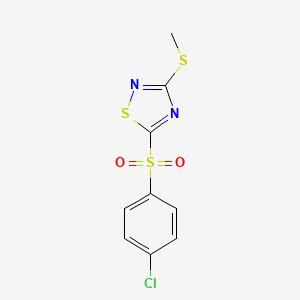
Dibenzofuran-2,3,7,8-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran-2,3,7,8-tetrol is a chemical compound with the molecular formula C12H8O5 It is a derivative of dibenzofuran, characterized by the presence of four hydroxyl groups at the 2, 3, 7, and 8 positions on the dibenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran-2,3,7,8-tetrol typically involves the hydroxylation of dibenzofuran. One common method is the direct hydroxylation of dibenzofuran using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction is usually carried out in an alkaline medium to facilitate the formation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by selective hydroxylation and purification steps to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzofuran-2,3,7,8-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of dibenzofuran.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted dibenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dibenzofuran.
Substitution: Halogenated or nitrated dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
Dibenzofuran-2,3,7,8-tetrol has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dibenzofuran-2,3,7,8-tetrol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups on the compound can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. Additionally, the compound may undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound without hydroxyl groups.
2,3,7,8-Tetrachlorodibenzofuran: A chlorinated derivative with different chemical properties.
Dibenzofuran-2,3,7,8-tetrachloride: Another chlorinated derivative with distinct reactivity.
Uniqueness
Dibenzofuran-2,3,7,8-tetrol is unique due to the presence of four hydroxyl groups, which impart distinct chemical and biological properties. These hydroxyl groups enhance the compound’s reactivity and potential for forming hydrogen bonds, making it valuable for various applications in research and industry.
Propiedades
| 7461-62-3 | |
Fórmula molecular |
C12H8O5 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
dibenzofuran-2,3,7,8-tetrol |
InChI |
InChI=1S/C12H8O5/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4,13-16H |
Clave InChI |
VNDIJIRLCXPKRR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C3=CC(=C(C=C3OC2=CC(=C1O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)



![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
